

physical properties of sucrose solutions at different concentrations

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Compound of Interest

Compound Name: Sucrose

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An In-depth Technical Guide to the Physical Properties of **Sucrose** Solutions at Different Concentrations

Abstract

Sucrose ($C_{12}H_{22}O_{11}$) solutions are fundamental to a vast array of applications in the pharmaceutical, biotechnology, and food science industries. Their utility as excipients, cryoprotectants, and formulation buffers stems from their well-defined and highly tunable physical properties, which are directly dependent on concentration. This technical guide provides a comprehensive overview of the key physical characteristics of aqueous **sucrose** solutions, including density, viscosity, refractive index, and boiling point elevation. We will explore the underlying physicochemical principles governing these properties and provide detailed experimental protocols for their precise measurement. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of **sucrose** solutions for formulation development, process optimization, and analytical characterization.

Introduction: The Pivotal Role of Sucrose in Scientific Applications

Sucrose, a non-reducing disaccharide composed of glucose and fructose, is a ubiquitous excipient in the formulation of biopharmaceuticals, particularly protein-based therapeutics and vaccines. Its efficacy is largely attributed to its ability to form a rigid, amorphous glass state

upon dehydration, a process known as vitrification. This glassy matrix stabilizes the native conformation of biomolecules by restricting molecular mobility and providing a hydrogen-bonding network that substitutes for water. The concentration of **sucrose** in a formulation is a critical parameter that directly influences its physical properties, which in turn dictates its performance during manufacturing, storage, and administration. An in-depth understanding of these properties is therefore paramount for rational formulation design and process control.

This guide delves into the core physical properties of **sucrose** solutions, providing both theoretical background and practical methodologies for their characterization. We will examine how density, viscosity, refractive index, and boiling point are modulated by **sucrose** concentration and temperature, offering insights into the molecular interactions that drive these changes.

Density of Sucrose Solutions

The density of a **sucrose** solution is a fundamental property that reflects the mass of **sucrose** dissolved in a given volume of water. As the concentration of **sucrose** increases, the density of the solution increases in a predictable, non-linear fashion. This relationship is crucial for various applications, including the preparation of solutions with precise concentrations, the calibration of density-based concentration meters, and the modeling of fluid dynamics in manufacturing processes.

Principle of Density Variation

The increase in density with **sucrose** concentration is a direct consequence of the displacement of water molecules (molecular weight ≈ 18.02 g/mol) by the much heavier **sucrose** molecules (molecular weight ≈ 342.30 g/mol). The partial molar volume of **sucrose** in an aqueous solution is less than its molar volume in the crystalline state, indicating efficient packing of **sucrose** molecules within the hydrogen-bonded network of water. This efficient packing contributes to the non-linear increase in density.

Quantitative Data: Density as a Function of Concentration and Temperature

The following table summarizes the density of aqueous **sucrose** solutions at various concentrations and temperatures.

Sucrose Concentration (% w/w)	Density at 20°C (g/cm ³)	Density at 25°C (g/cm ³)
0	0.9982	0.9970
10	1.0381	1.0359
20	1.0809	1.0781
30	1.1269	1.1236
40	1.1764	1.1726
50	1.2296	1.2252
60	1.2865	1.2815

Data compiled from various authoritative sources.

Experimental Protocol: Measurement of Density using a Pycnometer

A pycnometer is a flask with a precise, known volume used to accurately measure the density of a liquid.

2.3.1. Materials

- Pycnometer (e.g., 25 mL or 50 mL)
- Analytical balance (readability to 0.1 mg)
- **Sucrose** solutions of known concentrations
- Distilled or deionized water
- Constant temperature water bath
- Thermometer

2.3.2. Procedure

- Cleaning and Calibration: Thoroughly clean and dry the pycnometer. Determine and record its empty mass (m_{pyc}).
- Fill the pycnometer with distilled water and equilibrate it in a constant temperature water bath (e.g., $20^{\circ}\text{C} \pm 0.1^{\circ}\text{C}$) for at least 30 minutes.
- Ensure the pycnometer is filled to the calibration mark, removing any excess water with a lint-free tissue.
- Dry the exterior of the pycnometer and weigh it ($m_{\text{pyc}+\text{water}}$).
- Calculate the volume of the pycnometer (V_{pyc}) using the known density of water at the measurement temperature.
- Sample Measurement: Empty and dry the pycnometer.
- Fill the pycnometer with the **sucrose** solution of interest and repeat steps 2-4 ($m_{\text{pyc}+\text{solution}}$).
- Calculation: The density of the **sucrose** solution (ρ_{solution}) is calculated as: $\rho_{\text{solution}} = (m_{\text{pyc}+\text{solution}} - m_{\text{pyc}}) / V_{\text{pyc}}$

Viscosity of Sucrose Solutions

Viscosity, a measure of a fluid's resistance to flow, is a critical parameter in the processing and administration of **sucrose**-containing formulations. The viscosity of **sucrose** solutions increases exponentially with concentration and decreases with increasing temperature. High viscosities can pose challenges in filtration, pumping, and syringeability, making accurate measurement and control essential.

Principle of Viscosity Variation

The significant increase in viscosity with **sucrose** concentration is primarily due to the extensive hydrogen bonding between **sucrose** and water molecules, as well as between **sucrose** molecules themselves. These interactions create a more structured and less mobile fluid, thereby increasing its internal friction and resistance to flow. The effect is more

pronounced at higher concentrations where the movement of individual molecules is severely restricted.

Quantitative Data: Viscosity as a Function of Concentration and Temperature

Sucrose Concentration (% w/w)	Viscosity at 20°C (mPa·s or cP)	Viscosity at 25°C (mPa·s or cP)
0	1.002	0.890
10	1.308	1.141
20	1.960	1.661
30	3.364	2.747
40	6.915	5.351
50	17.93	13.06
60	58.56	40.35

Data compiled from various authoritative sources.

Experimental Protocol: Measurement of Viscosity using a Capillary Viscometer

A capillary viscometer, such as an Ostwald or Ubbelohde viscometer, is used to measure the kinematic viscosity of a fluid by measuring the time it takes for a known volume of the fluid to flow through a capillary of a known diameter.

3.3.1. Materials

- Capillary viscometer
- Constant temperature water bath
- Stopwatch
- **Sucrose** solutions of known concentrations

- Distilled or deionized water

3.3.2. Procedure

- **Viscometer Selection and Cleaning:** Choose a viscometer with a capillary size appropriate for the expected viscosity range of the samples. Ensure the viscometer is clean and dry.
- **Calibration:** Determine the viscometer constant (C) by measuring the efflux time (t_{water}) for distilled water at a known temperature. The kinematic viscosity (ν_{water}) is known, so C can be calculated.
- **Sample Loading:** Load the **sucrose** solution into the viscometer.
- **Temperature Equilibration:** Place the viscometer in the constant temperature water bath and allow it to equilibrate for at least 15 minutes.
- **Measurement:** Using a pipette bulb, draw the liquid up through the capillary to a point above the upper timing mark.
- **Release the suction** and measure the time (t_{solution}) it takes for the meniscus to pass between the upper and lower timing marks.
- Repeat the measurement at least three times and calculate the average efflux time.
- **Calculation:** The kinematic viscosity of the solution (ν_{solution}) is calculated as: $\nu_{\text{solution}} = C * t_{\text{solution}}$. The dynamic viscosity (η_{solution}) is then calculated by multiplying the kinematic viscosity by the density of the solution ($\eta_{\text{solution}} = \nu_{\text{solution}} * \rho_{\text{solution}}$).

Refractive Index of Sucrose Solutions

The refractive index (RI) of a **sucrose** solution is a measure of how much the path of light is bent, or refracted, when it enters the solution. The RI of a **sucrose** solution increases linearly with concentration, making it a simple and rapid method for determining **sucrose** concentration. This principle is the basis for handheld and digital refractometers widely used in quality control.

Principle of Refractive Index Variation

The refractive index of a medium is related to the speed of light in that medium. The presence of dissolved **sucrose** molecules increases the optical density of the solution, which slows down the speed of light and thus increases the refractive index. The linear relationship between concentration and RI at a given temperature and wavelength of light forms the basis of Brix scale, which is a measure of the sugar content in an aqueous solution.

Quantitative Data: Refractive Index as a Function of Concentration

Sucrose Concentration (% w/w)	Refractive Index (n _D) at 20°C
0	1.3330
10	1.3478
20	1.3638
30	1.3811
40	1.3996
50	1.4201
60	1.4418

Data compiled from various authoritative sources.

Experimental Protocol: Measurement of Refractive Index using an Abbe Refractometer

An Abbe refractometer is an instrument used to measure the refractive index of liquids.

4.3.1. Materials

- Abbe refractometer
- **Sucrose** solutions of known concentrations
- Distilled or deionized water
- Soft lens tissue

4.3.2. Procedure

- **Calibration:** Calibrate the refractometer using distilled water, which has a known refractive index (1.3330 at 20°C).
- **Sample Application:** Place a few drops of the **sucrose** solution onto the prism of the refractometer.
- **Measurement:** Close the prism and look through the eyepiece. Adjust the knob to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
- **Reading:** Read the refractive index value from the scale.
- **Cleaning:** Clean the prism thoroughly with distilled water and a soft tissue after each measurement.

Boiling Point Elevation of Sucrose Solutions

The boiling point of a **sucrose** solution is higher than that of pure water. This phenomenon, known as boiling point elevation, is a colligative property, meaning it depends on the concentration of solute particles (**sucrose** molecules) in the solvent (water), but not on the identity of the solute.

Principle of Boiling Point Elevation

The presence of a non-volatile solute like **sucrose** lowers the vapor pressure of the solvent. This is because the **sucrose** molecules at the surface of the solution reduce the number of solvent molecules that can escape into the vapor phase. To reach the boiling point, where the vapor pressure of the solution equals the atmospheric pressure, a higher temperature is required. The extent of boiling point elevation is directly proportional to the molal concentration of the solute.

Quantitative Data: Boiling Point Elevation as a Function of Concentration

Sucrose Concentration (% w/w)	Molality (mol/kg)	Boiling Point at 1 atm (°C)	Boiling Point Elevation (°C)
0	0	100.00	0.00
10	0.325	100.17	0.17
20	0.729	100.37	0.37
30	1.250	100.64	0.64
40	1.947	101.00	1.00
50	3.000	101.54	1.54
60	4.386	102.25	2.25

Data compiled from various authoritative sources.

Experimental Protocol: Measurement of Boiling Point

5.3.1. Materials

- Beaker or flask
- Hot plate or Bunsen burner
- Thermometer (calibrated)
- Stirring rod or magnetic stirrer
- **Sucrose** solutions of known concentrations

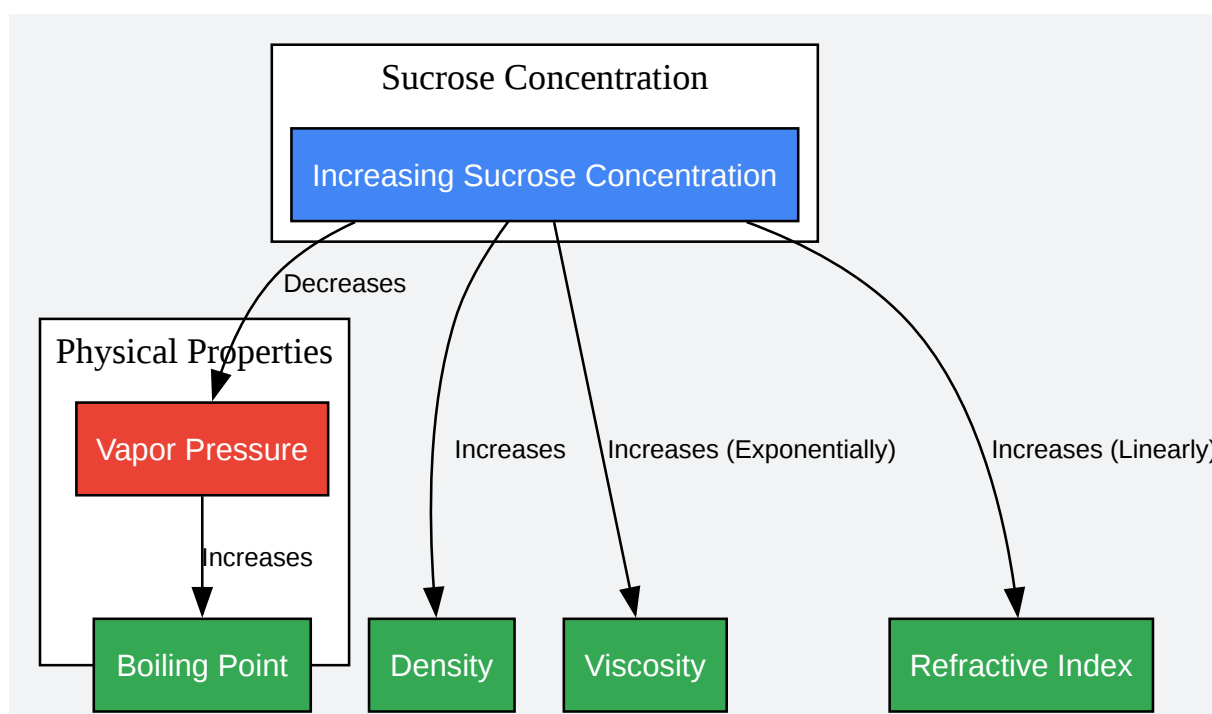
5.3.2. Procedure

- Pour a known volume of the **sucrose** solution into the beaker.
- Place the beaker on the heat source and immerse the thermometer into the solution, ensuring the bulb is not touching the bottom of the beaker.
- Heat the solution while stirring gently.

- Record the temperature at which the solution begins to boil vigorously and the temperature remains constant. This is the boiling point.
- Repeat the measurement for solutions of different concentrations.

Interrelationships and Practical Implications

The physical properties of **sucrose** solutions are interconnected and have significant practical implications in various scientific and industrial settings.



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